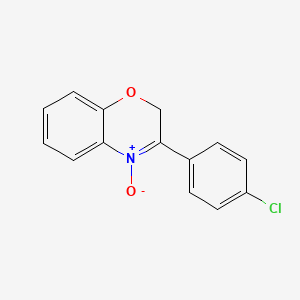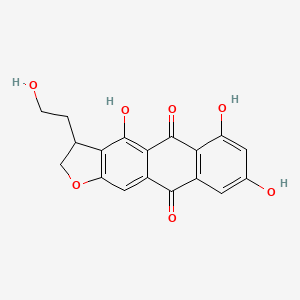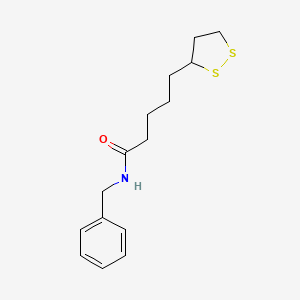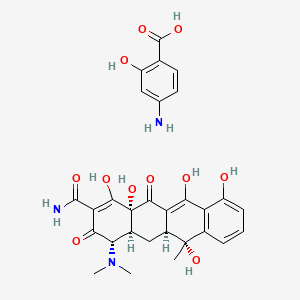
Tetracycline paraminosalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracycline paraminosalicylate is a compound belonging to the tetracycline class of antibiotics. Tetracyclines are broad-spectrum antibiotics that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This class of antibiotics is known for its effectiveness against a wide range of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracycline paraminosalicylate involves several steps, starting from the fermentation of benzoic acid to produce the 1,2-dihydrodiol, followed by epoxidation, rearrangement, and silylation . The key intermediate is then acylated to form a ketone, which undergoes a diastereoselective carbon-carbon bond-forming reaction to yield the final product .
Industrial Production Methods
Industrial production of tetracyclines typically involves large-scale fermentation processes using Streptomyces bacteria. The fermentation broth is then subjected to various extraction and purification steps to isolate the desired antibiotic . Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetracycline paraminosalicylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions often involve the replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. For example, acidic conditions can lead to the dehydration of tetracycline to yield anhydrotetracycline .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can produce hydroxylated derivatives, while reduction can yield dehydroxylated compounds .
Scientific Research Applications
Tetracycline paraminosalicylate has a wide range of scientific research applications:
Mechanism of Action
Tetracycline paraminosalicylate exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, blocking the incorporation of new amino acids into the growing peptide chain . The compound also binds to the 50S ribosomal subunit to some extent, which may alter the cytoplasmic membrane and cause intracellular components to leak from bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the tetracycline class include doxycycline, minocycline, and tigecycline . These compounds share a common tetracyclic core structure but differ in their functional groups and pharmacological properties .
Uniqueness
Tetracycline paraminosalicylate is unique due to its specific chemical modifications, which enhance its antibacterial activity and reduce resistance. Unlike some other tetracyclines, it is less susceptible to efflux pump-mediated resistance and ribosomal protection proteins .
Conclusion
This compound is a versatile and potent antibiotic with a wide range of applications in scientific research, medicine, and industry. Its unique chemical structure and mechanism of action make it an important tool in the fight against bacterial infections, particularly those caused by resistant strains.
Properties
CAS No. |
72283-97-7 |
|---|---|
Molecular Formula |
C29H31N3O11 |
Molecular Weight |
597.6 g/mol |
IUPAC Name |
(4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;4-amino-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H24N2O8.C7H7NO3/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;8-4-1-2-5(7(10)11)6(9)3-4/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1-3,9H,8H2,(H,10,11)/t9-,10-,15-,21-,22-;/m0./s1 |
InChI Key |
WVTDZOPAGHNYTM-IZGCTLQUSA-N |
Isomeric SMILES |
C[C@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1N)O)C(=O)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


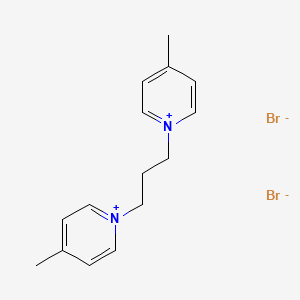
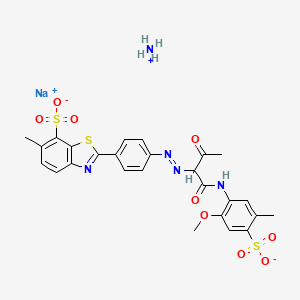
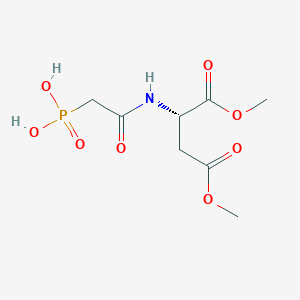



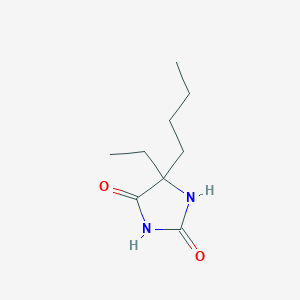
![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)

